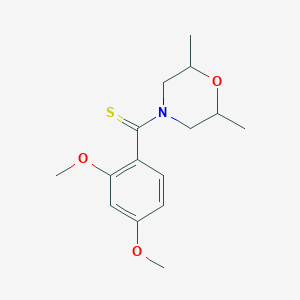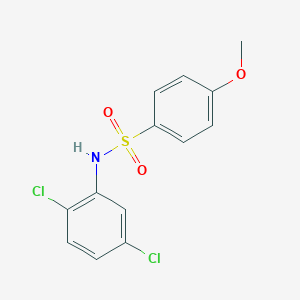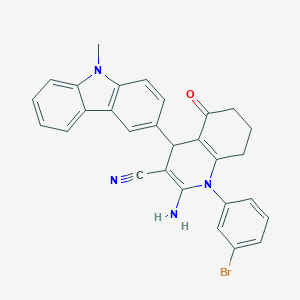![molecular formula C22H28N2O5S B452002 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 494830-45-4](/img/structure/B452002.png)
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1, which are members of the Janus kinase (JAK) family of enzymes. These enzymes play a crucial role in the signaling pathways that regulate immune responses, making them an attractive target for the development of new therapies for autoimmune diseases and other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves inhibition of the TYK2 and JAK1 enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking these enzymes, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including suppression of pro-inflammatory cytokine production, reduction of immune cell activation and infiltration, and modulation of T cell differentiation and function. These effects are thought to underlie the therapeutic potential of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for various autoimmune and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for lab experiments is its high specificity for TYK2 and JAK1, which allows for more targeted inhibition of these enzymes compared to other JAK inhibitors. However, like other small molecule inhibitors, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide may have limitations in terms of its bioavailability, toxicity, and off-target effects, which can affect its efficacy and safety in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide and related JAK inhibitors. These include:
1. Further preclinical and clinical studies to evaluate the efficacy and safety of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide for various autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Investigation of the potential use of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors, to achieve synergistic effects and improve disease outcomes.
3. Development of more selective and potent JAK inhibitors that can target specific JAK isoforms or signaling pathways, which may have advantages in terms of efficacy and safety compared to broad-spectrum inhibitors like 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide.
4. Investigation of the role of TYK2 and JAK1 in other disease processes, such as cancer, infectious diseases, and neuroinflammatory disorders, and the potential use of JAK inhibitors like 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide in these contexts.
In conclusion, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a promising small molecule inhibitor of TYK2 and JAK1, with potential applications for the treatment of various autoimmune and inflammatory conditions. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as its potential for combination therapy and use in other disease contexts.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form the corresponding acetate ester. This ester is then reacted with 4-(morpholin-4-ylsulfonyl)aniline to form the desired amide product.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various autoimmune and inflammatory conditions. For example, preclinical studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can effectively suppress the activity of TYK2 and JAK1, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPICNXKVWZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B451921.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B451926.png)

![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B451929.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B451930.png)

![4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B451933.png)
![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B451938.png)
![1-{[6-Bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B451939.png)
![4-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451944.png)
